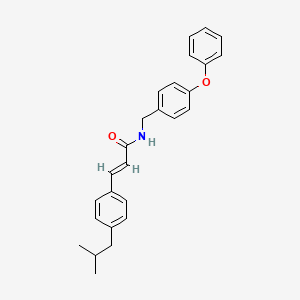

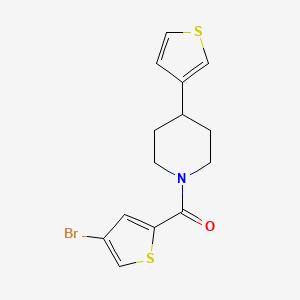

![molecular formula C17H22N6OS2 B2412768 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941948-39-6](/img/structure/B2412768.png)

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N6OS2 and its molecular weight is 390.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

The exploration into the chemistry of thiophene derivatives has led to the development of novel methodologies for synthesizing heterocyclic compounds. For instance, novel transformations involving amino and carbonyl/nitrile groups in thiophenes have been studied for thienopyrimidine synthesis, showcasing a pathway towards new heterocyclic structures (Pokhodylo et al., 2010). This research highlights the potential of thiophene derivatives in the creation of diverse heterocyclic systems, which are crucial in pharmaceutical chemistry.

Anticancer and Anti-inflammatory Agents

Thiophene and pyrimidine derivatives have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and assessed as anticancer and anti-5-lipoxygenase agents, indicating their potential therapeutic applications (Rahmouni et al., 2016). Such studies demonstrate the relevance of these derivatives in developing new drugs with targeted biological activities.

Synthesis of Bioactive Molecules

The versatility of thiophene and pyrimidine derivatives extends to the synthesis of bioactive molecules with potential pharmaceutical applications. Research has shown the synthesis of novel heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, contributing to the pool of bioactive compounds (Vasylyev et al., 1999). Such endeavors are crucial in the discovery of new therapeutic agents.

Antimicrobial Activity

Investigations into the antimicrobial activity of thiophene and pyrimidine derivatives have yielded promising results. For instance, new thiazolo[5,4-d]pyrimidines with molluscicidal properties have been synthesized, showcasing the potential of these compounds in addressing parasitic infections (El-bayouki et al., 1988). This research underscores the significance of thiophene and pyrimidine derivatives in developing new antimicrobial agents.

Mechanism of Action

Target of Action

The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH, inhibiting its function .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production. This disruption leads to a decrease in ATP production, affecting cellular functions that rely on this energy source .

Result of Action

The inhibition of SDH and the resulting disruption of energy production can lead to cell death, particularly in cells with high energy demands. This makes the compound potentially useful as a fungicide, as it has been shown to have good activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .

properties

IUPAC Name |

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6OS2/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)25-3)7-6-18-16(24)13-5-4-8-26-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMINYHBTDLPGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)

![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)

![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)

![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one](/img/structure/B2412705.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)